molecular formula C19H23N3O2 B4391518 2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol

2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol

Cat. No. B4391518
M. Wt: 325.4 g/mol
InChI Key: VCKRIMCFTGIHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol, also known as DB772, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been studied extensively for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol is not fully understood. However, it has been suggested that it exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cell division and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and antioxidant effects of 2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell division and proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in various scientific research applications. However, there are also some limitations associated with its use. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol. One area of interest is the development of more potent and selective derivatives of 2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol for use in cancer treatment. Another area of interest is the investigation of the anti-inflammatory and antioxidant effects of 2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol in the treatment of neurodegenerative disorders. Additionally, the mechanism of action of 2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol needs to be further elucidated to fully understand its potential therapeutic applications.

Scientific Research Applications

2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol has been studied extensively for its potential use in various scientific research applications. It has been found to exhibit antitumor activity against a wide range of cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties. 2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-[[5,6-dimethyl-1-(2-phenoxyethyl)benzimidazol-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-12-17-18(13-15(14)2)22(19(21-17)20-8-10-23)9-11-24-16-6-4-3-5-7-16/h3-7,12-13,23H,8-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKRIMCFTGIHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCO)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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